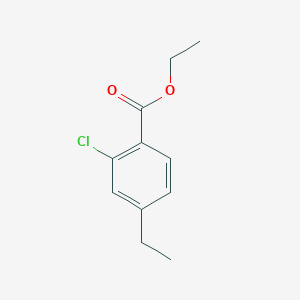
(3R,5S)-5-Amino-6-methyl-3-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-Amino-6-methyl-3-heptanol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features two chiral centers, making it a valuable molecule for stereoselective synthesis and applications in pharmaceuticals and other industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-6-methyl-3-heptanol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently . Another method involves the use of carbonyl reductases for the biosynthesis of chiral intermediates, which are then further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of recombinant enzymes and cofactors such as NADH or NADPH to drive the reduction reactions under controlled conditions . The use of flow microreactor systems has also been explored for the sustainable and efficient synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-Amino-6-methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-Amino-6-methyl-3-heptanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-Amino-6-methyl-3-heptanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
- (3R,5S)-Fluvastatin
- (3R,5S)-5-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate
Uniqueness
(3R,5S)-5-Amino-6-methyl-3-heptanol is unique due to its specific chiral centers and the resulting stereoselectivity in its reactions. This makes it particularly valuable in the synthesis of chiral drugs and other complex molecules. Its high enantioselectivity and efficiency in biocatalytic processes further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
(3R,5R)-5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
FFLAQPQLAQIDGP-HTQZYQBOSA-N |
Isomerische SMILES |
CC[C@H](C[C@H](C(C)C)N)O |
Kanonische SMILES |
CCC(CC(C(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)


![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)



![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
